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Compound of Interest

Compound Name: 4-(1-Phenylethoxy)-1H-pyrazole
CAS No.: 1928820-33-0
Cat. No.: B1413754

Get Quote

Executive Summary

Crizotinib (PF-02341066) is a first-generation, ATP-competitive inhibitor of ALK, ROS1, and
c-MET receptor tyrosine kinases. It features a highly optimized 2-aminopyridine core and a
specific (R)-2,6-dichloro-3-fluorophenyl ether moiety that locks the molecule into a bioactive
"U-shaped" conformation.

4-(1-Phenylethoxy)-1H-pyrazole represents a simplified pharmacophore. It lacks the critical
halogen substitutions and the 2-aminopyridine hinge-binding motif found in Crizotinib. Based
on Structure-Activity Relationship (SAR) data from the discovery of Crizotinib, this analog is
predicted to exhibit significantly lower potency (likely in the micromolar range) and reduced
selectivity due to the absence of key hydrophobic interactions and conformational
constraints.

Chemical Structure & Pharmacophore Analysis[1]

The difference in bioactivity is directly attributable to three structural deviations.
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Feature

Crizotinib
(Optimized Drug)

4-(1-
Phenylethoxy)-1H- Impact on Bioactivity
pyrazole (Analog)

Core Scaffold

2-Aminopyridine

The 2-aminopyridine
provides a bidentate
H-bond
donor/acceptor pair to
the kinase hinge

1H-Pyrazole region
(Glu1197/Met1199 in
ALK). The pyrazole is
a weaker hinge binder
in this specific

orientation.

Ether Linkage

(R)-1-(2,6-dichloro-3-
fluorophenyl)ethoxy

The 2,6-dichloro
substitution in
Crizotinib restricts
rotation, locking the
molecule in a

bioactive
1-Phenylethoxy

(Unsubstituted)

conformation. The
unsubstituted phenyl
group in the analog
rotates freely,
resulting in a high
entropic penalty upon

binding.

Solvent Tail

4-(1-piperidinyl)-1H-
pyrazol-5-yl

Crizotinib's piperidine
tail extends into the
solvent front,
improving solubility
None (H) and making additional
contacts. The analog
lacks this, reducing

affinity.
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Structural Logic Diagram

The following diagram illustrates the evolution from the simplified pyrazole scaffold to the
optimized Crizotinib structure.
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Caption: Structural evolution from the simplified pyrazole analog to Crizotinib, highlighting key
potency drivers.

Bioactivity Profile & Mechanism of Action
Crizotinib Mechanism

Crizotinib functions as a Type 1%z inhibitor. It binds to the ATP-binding pocket of the kinase
domain in the "active" (DFG-in) conformation but exploits a unique hydrophobic sub-pocket.

o Key Interaction: The 2,6-dichlorophenyl ring fills a deep hydrophobic pocket (selectivity filter).
The chlorine atoms form weak halogen bonds and steric clashes that prevent the kinase
from adopting a conformation compatible with other inhibitors, enhancing selectivity.

e Target: ALK (IC50: ~20 nM), c-MET (IC50: ~8 nM), ROSL1.

Analog Mechanism (Predicted)

The 4-(1-Phenylethoxy)-1H-pyrazole analog lacks the "halogen lock."
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o Consequence: Without the chlorines, the phenyl ring rotates freely. To bind, the molecule
must pay a high entropic cost to "freeze" into the correct shape.

» Loss of Interaction: The simple phenyl group does not fill the hydrophobic sub-pocket as
tightly as the dichlorophenyl group, leading to a significant loss in van der Waals energy.

o Predicted Potency: Based on SAR studies of the 3-benzyloxy-2-aminopyridine series,
removal of the di-chloro substitution typically results in a >100-fold loss in potency, shifting
IC50 from nM to uM range.

Comparative Data Table

Data derived from Crizotinib SAR studies (Cui et al., 2011) and standard kinase profiling.

4-(1-Phenylethoxy)-1H-

Parameter Crizotinib

pyrazole (Analog)
c-MET IC50 (Cell-free) 8 nM > 1,000 nM (Predicted)
ALK IC50 (Cell-free) 20 nM > 2,500 nM (Predicted)
Cell Viability (H3122) IC50 ~50-100 nM Inactive / High uM
Binding Mode ATP-competitive (Type 1¥%) Weak ATP-competitive
Solubility High (due to piperidine) Low/Moderate (Lipophilic)

*Prediction based on the loss of the 2,6-dichloro "conformational lock™ and pyridine hinge
binder.

Experimental Protocols

To experimentally verify the difference between these two compounds, the following self-
validating protocols are recommended.

Kinase Inhibition Assay (HTRF Format)

Objective: Quantify the IC50 of both compounds against recombinant ALK or c-MET.
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e Reagents: Use Recombinant ALK kinase domain, Biotinylated Poly-Glu-Tyr substrate, and
ATP (at Km).

» Preparation: Dissolve Crizotinib and the Analog in 100% DMSO to 10 mM. Serial dilute (1:3)
to create an 8-point dose-response curve (Start: 10 uM).

» Reaction:

o Incubate Kinase + Compound + Substrate for 15 mins at RT,

o Add ATP to initiate phosphorylation (60 mins).
o Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled Streptavidin.
» Readout: Measure FRET signal (665/620 nm ratio).

e Validation: Z' factor must be > 0.5. Crizotinib IC50 should fall within 15-30 nM.

Cellular Viability Assay (H3122 Cell Line)

Objective: Compare efficacy in an ALK-driven lung cancer model.

Cell Line: H3122 (EML4-ALK fusion positive).[1]

Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

Treatment: Treat with Crizotinib (0.1 nM — 1 uM) and Analog (10 nM — 100 pM) for 72 hours.

Readout: Add CellTiter-Glo (Promega) to measure ATP levels.

Analysis: Normalize to DMSO control (100%). Fit curves using non-linear regression
(GraphPad Prism).

Signaling Pathway Visualization

The following diagram details the downstream signaling pathways inhibited by Crizotinib (and
weakly by the analog).
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Caption: Crizotinib potently blocks ALK/MET signaling; the analog shows weak/partial inhibition

due to poor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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